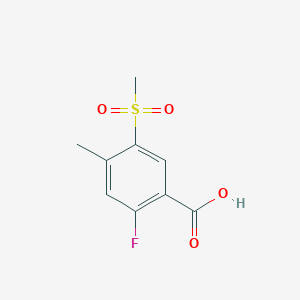

2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid

Description

Properties

IUPAC Name |

2-fluoro-4-methyl-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4S/c1-5-3-7(10)6(9(11)12)4-8(5)15(2,13)14/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXMIAHJZONUKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)C)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1897051-52-3 | |

| Record name | 2-fluoro-5-methanesulfonyl-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid typically involves the introduction of the fluorine, methyl, and methylsulfonyl groups onto a benzoic acid derivative. One common method involves the use of fluorination reagents, methylation agents, and sulfonylation reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The industrial synthesis may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxylic acid or aldehyde derivative.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

The major products formed from these reactions include fluorinated benzoic acid derivatives, methylsulfonyl-substituted benzoic acids, and various substituted benzoic acid analogs .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₇FO₄S

- Molecular Weight : 218.2 g/mol

- Purity : 98%

- LogP : 2.01

- InChI Key : ACBAHAXPEQHVHO-UHFFFAOYSA-N

Synthesis of Pharmaceuticals and Agrochemicals

2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid is utilized as a key reagent in the synthesis of various pharmaceutical compounds and agrochemicals. Its ability to introduce fluorine and sulfonyl groups enhances the biological activity of the resultant compounds.

Enzyme Inhibition

This compound acts as an inhibitor for several enzymes involved in drug metabolism, making it valuable in pharmacological studies. For instance, it has been shown to inhibit the Na+/H+ exchanger, which is crucial during cardiac ischemia and reperfusion, thereby providing cardioprotective effects in specific experimental models .

Fluorescent Probes

It serves as a fluorescent probe for detecting nucleic acids, which is essential in molecular biology for various diagnostic applications . The incorporation of fluorine enhances the compound's photophysical properties, making it suitable for imaging techniques.

Catalysis in Organic Synthesis

The compound is also employed as a catalyst in organic synthesis reactions, facilitating the formation of complex molecular structures efficiently . Its unique chemical properties allow it to participate in various catalytic cycles.

Cardiovascular Research

A study highlighted the use of derivatives of this compound as NHE inhibitors, demonstrating their potential in treating acute myocardial infarction. The findings indicated that these compounds could preserve cellular integrity during ischemic events .

Development of New Drug Candidates

Research focusing on benzoylguanidines derived from this compound has shown promising results in developing new drug candidates targeting cardiovascular diseases. The modifications made to the structure significantly influenced their potency against specific targets .

Data Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceuticals | Synthesis of biologically active compounds | Development of cardioprotective drugs |

| Agrochemicals | Key reagent for enhancing crop protection products | Synthesis of herbicides |

| Enzyme Inhibition | Inhibitor for Na+/H+ exchanger | Treatment adjuncts for myocardial infarction |

| Molecular Imaging | Fluorescent probes for nucleic acids detection | Diagnostic assays in molecular biology |

| Organic Synthesis | Catalyst for complex organic reactions | Synthesis of fluorinated polymers |

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methylsulfonyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Group Comparison

Key Observations:

Substituent Electronic Effects: The methylsulfonyl (-SO₂Me) group in the target compound enhances acidity compared to methoxy (-OMe) or amino (-NH₂) substituents, as seen in 4-amino-2-fluoro-5-methoxybenzoic acid . Fluorine at C2 increases lipophilicity and metabolic stability, a feature shared with 5-(chlorosulphonyl)-2-fluorobenzoic acid .

Positional Isomerism :

- The 2-methylsulfonylbenzoic acid isomer (mp 137–140°C) has a significantly lower melting point than the 3-methylsulfonyl analogue (mp 230°C), indicating that meta-substitution favors crystalline packing .

Biological Relevance: The methylsulfonyl group in the target compound and 2-methoxy-5-methylsulfonylbenzoic acid is critical in sulfonylurea herbicides (e.g., metsulfuron methyl ester), where it interacts with acetolactate synthase enzymes .

Biological Activity

2-Fluoro-4-methyl-5-methylsulfonylbenzoic acid (C9H9FO4S), with a molecular weight of 232.23 g/mol, is an organic compound notable for its unique structural features, including a fluorine atom, a methyl group, and a methylsulfonyl group attached to a benzoic acid core. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The fluorine atom and methylsulfonyl group enhance the compound's binding affinity to enzymes or receptors, modulating their activity. This can lead to various biological effects, including enzyme inhibition and alterations in signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.

- Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer activity, potentially through mechanisms involving apoptosis and cell cycle regulation .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as carbonic anhydrases and Na+/H+ exchangers, which are crucial in various physiological processes .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of the Na+/H+ exchanger during cardiac ischemia demonstrated that the introduction of specific substituents, including those present in this compound, significantly enhanced inhibitory potency. The findings indicated that compounds with similar structures could serve as adjunctive therapies in myocardial infarction treatment .

Case Study 2: Antitumor Activity

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS) leading to DNA damage and cell death .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Fluoro-5-methylsulfonylbenzoic acid | Lacks additional methyl group | Moderate enzyme inhibition |

| 4-Methyl-5-methylsulfonylbenzoic acid | Lacks fluorine atom | Limited anticancer properties |

| 2-Fluoro-4-methylbenzoic acid | Lacks methylsulfonyl group | Less effective as an anti-inflammatory |

The unique combination of functional groups in this compound confers distinct chemical and biological properties, making it a valuable candidate for further research.

Q & A

Q. What advanced techniques quantify trace impurities in bulk synthesis batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.